3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 954081-81-3
Cat. No.: VC11901334
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954081-81-3 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-13-18(9-10-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
| Standard InChI Key | HOYAANWAHDIVLI-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Introduction
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a tetrahydroquinoline moiety, a propanoyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and two methyl groups at the 3 and 4 positions of the benzene ring. This unique arrangement contributes to its structural complexity and potential reactivity.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach is the construction of the tetrahydroquinoline core through cyclization reactions, followed by acylation with propanoyl chloride to introduce the propanoyl group.
Synthetic Steps:
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Construction of Tetrahydroquinoline Core: This often involves the cyclization of aniline derivatives with ketones in the presence of a strong acid.
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Acylation with Propanoyl Chloride: Introduces the propanoyl group to the tetrahydroquinoline structure.
Chemical Reactions and Analysis
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
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Oxidation: Can form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: Can form reduced tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Biological and Medicinal Applications
In biological research, this compound can be used in enzyme inhibition and receptor binding assays. Its interaction with biological targets can provide insights into biochemical processes. It also has potential applications in medicinal chemistry, particularly in drug discovery and development.
Potential Biological Activities:
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Antimicrobial Properties: Derivatives of this compound may exhibit enhanced potency against certain bacterial strains.
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Anticancer Properties: May interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methyl groups on the benzene ring | Simpler structure |
| 3,4-Dimethyl-N-(1-propanoyl-quinolin-6-yl)benzamide | Quinoline ring instead of tetrahydroquinoline | Different ring system |
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